5-azacytidine

Übersicht

Beschreibung

Azacitidin ist ein Pyrimidin-Nukleosid-Analogon, das hauptsächlich zur Behandlung myelodysplastischer Syndrome und akuter myeloischer Leukämie eingesetzt wird . Es ist ein chemisches Analogon von Cytidin, einem Nukleosid, das in DNA und RNA vorkommt . Azacitidin ist bekannt für seine Fähigkeit, die DNA-Methyltransferase zu hemmen, was zu einer Hypomethylierung der DNA und der anschließenden Reaktivierung stillgelegter Gene führt .

Vorbereitungsmethoden

Azacitidin kann durch verschiedene Verfahren synthetisiert werden. Eine weitere Methode beinhaltet das Auflösen von Azacitidin in einer Mischung aus Ethanol und Isopropylalkohol, gefolgt von Gefriertrocknung, um Azacitidin-Lyophilisat zu erhalten . Industrielle Produktionsmethoden umfassen häufig Gefriertrocknungstechniken, um die Stabilität und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Azacitidin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Azacitidin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen von Azacitidin können zu verschiedenen reduzierten Formen der Verbindung führen.

Substitution: Azacitidin kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

5-Azacytidine (5-AZA) is a demethylating agent that has shown potential as a therapy for a range of diseases . It functions by deactivating DNA-methyl transferase, which re-activates previously silenced genes .

Scientific Research Applications

This compound has a variety of applications in scientific research, including cancer treatment and studies of myelodysplastic syndromes.

Cancer Treatment: 5-AZA has demonstrated anti-cancer effects in various types of cancer cells [1, 2].

- Pancreatic Cancer: Epigenetic reprogramming using 5-AZA has shown anti-cancer effects in PANC-1 cells . 5-AZA can reduce the tumorigenic potential of PANC-1 cells and increase their response to GEM treatment. A pretreatment model using 5-AZA can reprogram pancreatic ductal adenocarcinoma (PDAC) cells, priming them for killing by anti-cancer agents .

- Esophageal Cancer: this compound can suppress the proliferation and metastasis of EC9706 esophageal cancer cells by upregulating the expression of CDH1 and SOX17 . It inhibits the methylation of the SOX17 and CDH1 promoters, which may be an important regulatory pattern for 5-AZA to regulate SOX17 and CDH1 expression .

- Solid Tumors: Therapeutic strategies using DNA demethylating agents like 5-AZA represent alternatives for the treatment of solid tumors .

Myelodysplastic Syndromes (MDS): 5-AZA is approved for patients with intermediate-2 and high-risk MDS .

- A case report showed that a patient with lower-risk MDS (intermediate 1 according to the International Prognostic Scoring System (IPSS)) responded to 5-AZA treatment after the 12th cycle, achieving transfusion independency and no recurrent febrile episodes .

- This compound has been evaluated for the treatment of MDS, with studies showing a survival advantage compared to best supportive care .

- This compound treatment was associated with fewer grade 3-4 cytopenias and shorter hospitalization time than low-dose cytarabine in higher-risk patients with MDS .

Epigenetic Modification: 5-AZA is used for epigenetic reprogramming . It can induce the differentiation of embryonic cells . this compound modulates CpG methylation levels of genes such as EZH2 and NOTCH1 . It can also modify CD4+ T cells into Tregs .

Other Applications: this compound is also used in pain research .

Wirkmechanismus

Azacitidine exerts its effects through two main mechanisms:

Inhibition of DNA Methyltransferase: At low doses, azacitidine inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.

Direct Cytotoxicity: At high doses, azacitidine incorporates into DNA and RNA, disrupting their synthesis and leading to cell death.

These mechanisms target abnormal hematopoietic cells in the bone marrow, making azacitidine effective in the treatment of hematological disorders .

Vergleich Mit ähnlichen Verbindungen

Azacitidin wird oft mit seinem Deoxy-Derivat Decitabine (5-Aza-2'-Desoxycytidin) verglichen. Beide Verbindungen sind Cytidin-Analoga und haben ähnliche Wirkmechanismen, einschließlich der Hemmung der DNA-Methyltransferase und der Einlagerung in DNA . Azacitidin wird hauptsächlich in RNA eingebaut, während Decitabine in DNA eingebaut wird . Dieser Unterschied in der Einlagerung führt zu Variationen in ihren Wirkungen und Anwendungen.

Weitere ähnliche Verbindungen umfassen:

Cytidin: Das natürliche Nukleosid-Analogon, das in DNA und RNA vorkommt.

5-Fluorouracil: Ein weiteres Nukleosid-Analogon, das in der Krebsbehandlung eingesetzt wird.

Die einzigartige Fähigkeit von Azacitidin, die DNA-Methyltransferase zu hemmen, und seine Einlagerung in sowohl DNA als auch RNA machen es zu einer wertvollen Verbindung bei der Behandlung hämatologischer Erkrankungen .

Biologische Aktivität

5-Azacytidine (5-AZA) is a synthetic nucleoside analog of cytidine, recognized for its significant biological activity, particularly in the context of epigenetic regulation and cancer therapy. Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to demethylation of DNA and subsequent alterations in gene expression. This compound has been studied extensively for its effects on various cellular processes, including proliferation, apoptosis, and differentiation.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of DNA Methyltransferases : 5-AZA is incorporated into DNA and RNA, where it forms covalent bonds with DNMTs, effectively sequestering these enzymes and reducing their activity. This leads to global hypomethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes .

- Induction of Apoptosis : The compound has been shown to induce DNA damage responses, particularly double-strand breaks, which can trigger apoptotic pathways in cancer cells. This effect is mediated through signaling pathways involving proteins such as ATR (Ataxia Telangiectasia and Rad3-related protein) .

- Alteration in RNA Processing : 5-AZA affects the maturation of ribosomal RNA and other RNA species, which can disrupt normal cellular functions and contribute to its cytotoxic effects .

Biological Activity and Effects

The biological activity of this compound includes a wide range of effects on different cell types and conditions:

- Anticancer Activity : 5-AZA has demonstrated effectiveness against various cancers, notably hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Clinical studies have shown that it can improve survival rates in patients with these conditions .

- Epigenetic Reprogramming : Research indicates that 5-AZA can promote reprogramming in cancer cells, enhancing the expression of genes associated with differentiation and apoptosis. For instance, in pancreatic cancer cells (PANC-1), treatment with 5-AZA resulted in significant upregulation of somatostatin (SST) and insulin (INS), both critical for normal pancreatic function .

- Immunosuppressive Effects : Beyond its anticancer properties, 5-AZA also exhibits immunosuppressive effects, which may be beneficial in certain therapeutic contexts but could also raise concerns regarding immune system function .

Case Study 1: Treatment of Myelodysplastic Syndromes

A clinical trial involving patients with MDS demonstrated that treatment with this compound led to a significant increase in overall survival compared to standard care. Patients showed improvements in blood counts and reductions in transfusion dependency. The study highlighted the drug's ability to induce remission in a subset of patients, showcasing its potential as a frontline therapy for MDS .

Case Study 2: Epigenetic Reprogramming in Pancreatic Cancer

In a study focusing on PANC-1 cells, researchers treated cells with 5-AZ to explore its effects on gene expression. Results indicated that treatment led to a greater than 55-fold increase in SST expression, correlating with demethylation at the SST promoter region. This suggests that 5-AZ not only reactivates silenced genes but also modifies the tumor microenvironment favorably .

Data Table: Summary of Biological Effects

| Biological Activity | Description |

|---|---|

| DNMT Inhibition | Covalent binding to DNMTs leads to demethylation of DNA. |

| Apoptosis Induction | Triggers DNA damage response pathways resulting in cell death. |

| Anticancer Effects | Effective against AML and MDS; improves survival rates in clinical settings. |

| Immunosuppression | Reduces immune response; potential benefits in autoimmune diseases but risks for infections. |

| Epigenetic Reprogramming | Reactivates silenced genes; enhances differentiation markers in cancer cells. |

Eigenschaften

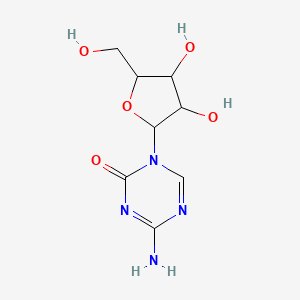

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020116 | |

| Record name | 5-Azacytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-azacytidine is a white crystalline powder. (NTP, 1992), Solid | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL) | |

| Record name | SID56323580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AZACITIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine may induce antineoplastic activity by inhibition of DNA methyltransferase at low doses and cytotoxicity through incorporation into RNA and DNA at high doses. Covalent binding to DNA methyltransferase results in hypomethylation of DNA and prevents DNA synthesis. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein, resulting in cell death., Telomerase activation is thought to be a critical step in cellular immortality and oncogenesis. Several reagents including differentiation-inducing and antineoplastic agents are known to inhibit telomerase activity, although the molecular mechanisms through which they inhibit telomerase activity remain unclear. Demethylating reagents have recently been used as potential antineoplastic drugs for some types of cancers including those of the prostate. In the present study, we examined the effect of the demethylating reagent 5-azacytidine (5-aza-CR) on telomerase activity using cells of two prostate cancer cell lines, DU-145 and TSU-PR1. 5-aza-CR treatment significantly reduced telomerase activity in TSU-PR1 cells, but not in DU-145 cells, although growth inhibition was observed to a similar extent in both cell lines. Reverse transcription-PCR analyses revealed that inhibition of telomerase activity was accompanied by down-regulation of telomerase catalytic subunit (hTERT) mRNA expression. Transient expression assays showed that 5-aza-CR repressed the transcriptional activity of the hTERT promoter and that the E-box within the core promoter was responsible for this down-regulation. Western blot analyses revealed that 5-aza-CR reactivated p16 expression and repressed c-Myc expression in TSU-PR1 cells but not in DU-145 cells. Overexpression of p16 in TSU-PR1 cells led to significant repression of c-Myc transcription. These findings suggest that 5-aza-CR inhibits telomerase activity via transcriptional repression of hTERT, in which p16 and c-Myc may play a key role., Cellular differentiation is controlled by a variety of factors including gene methylation, which represses particular genes as cell fate is determined. The incorporation of 5-azacytidine (5azaC) into DNA in vitro prevents methylation and thus can alter cellular differentiation pathways. Human bone marrow fibroblasts and MG63 cells treated with 5azaC were used as models of osteogenic progenitors and of a more mature osteoblast phenotype, respectively. The capacity for differentiation of these cells following treatment with glucocorticoids was investigated. 5azaC treatment led to significant expression of the osteoblastic marker alkaline phosphatase in MG63 osteosarcoma cells, which was further augmented by glucocorticoids; however, in human marrow fibroblasts alkaline phosphatase activity was only observed in glucocorticoid-treated cultures. MG63 cells represent a phenotype late in the osteogenic lineage in which demethylation is sufficient to induce alkaline phosphatase activity. Marrow fibroblasts are at an earlier stage of differentiation and require stimulation with glucocorticoids. In contrast, the expression of osteocalcin, an osteoblastic marker, was unaffected by 5azaC treatment, suggesting that regulation of expression of the osteocalcin gene does not involve methylation. These models provide novel approaches to the study of the control of differentiation in the marrow fibroblastic system. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZACITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

320-67-2 | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacitidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azacitidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azacytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACITIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M801H13NRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZACITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZACITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of azacitidine?

A1: Azacitidine is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor. [] It incorporates into DNA during replication, forming a covalent bond with DNMTs, thereby trapping and depleting these enzymes. [] This leads to a decrease in DNA methylation, reactivating silenced tumor suppressor genes and inducing apoptosis in leukemia cells. [, ]

Q2: Does azacitidine impact cytokine signaling pathways in leukemia cells?

A3: Research suggests that the combination of azacitidine with venetoclax, a Bcl2 inhibitor, synergistically downregulates cytokine signaling pathways in a Down Syndrome AML patient-derived xenograft model. [] This downregulation of cytokine signaling likely contributes to the enhanced efficacy observed with this combination therapy. []

Q3: What is the molecular formula and weight of azacitidine?

A3: The molecular formula of azacitidine is C8H11N5O5, and its molecular weight is 245.2 g/mol.

Q4: Is there any available spectroscopic data for azacitidine?

A5: While specific spectroscopic data is not provided in these papers, analytical methods like high-performance liquid chromatography (HPLC) are routinely used for characterization and quantification of azacitidine. [, ]

Q5: How stable is azacitidine in solution?

A6: Studies show that azacitidine dissolved in a compatible fluid, such as polypropylene solution, demonstrates stability for up to 8 days when stored at -20°C. [] This extended stability allows for vial sharing strategies in clinical settings. []

Q6: Can azacitidine be administered subcutaneously?

A7: Yes, azacitidine can be administered subcutaneously. Studies have shown good bioavailability of subcutaneous azacitidine compared to intravenous infusion. []

Q7: Does azacitidine possess any catalytic properties?

A8: Azacitidine itself does not exhibit catalytic activity. Its mechanism of action relies on covalent binding and inhibition of DNMTs, rather than catalytic modification of substrates. []

Q8: Have computational approaches been applied to understand azacitidine resistance?

A9: Yes, computational methods like differentially coexpressed gene set analysis (DiffCoEx) have been used to identify differentially regulated gene networks between azacitidine-sensitive and -resistant AML cell lines. [] This approach helps uncover potential resistance mechanisms and identify novel therapeutic targets. []

Q9: Has the structure of azacitidine been modified to improve its properties?

A10: Yes, researchers have explored structural modifications of azacitidine, such as esterification, to create prodrugs like 2′, 3′, 5′-triacetyl-5-azacitidine (TAC). [] TAC exhibits improved pharmacokinetic properties, including enhanced bioavailability and stability, compared to azacitidine. []

Q10: How does encapsulation in nanoparticles affect azacitidine delivery?

A11: Encapsulating azacitidine in solid lipid nanoparticles (SLNs) has shown promise in enhancing its in vitro cytotoxicity against MCF-7 cancer cells. [] This suggests potential benefits for improving drug delivery and efficacy. []

Q11: How does the pharmacokinetic profile of azacitidine differ depending on the route of administration?

A12: Subcutaneous administration of azacitidine results in a longer half-life compared to intravenous infusion, but both routes demonstrate good bioavailability. [] This highlights the importance of considering administration route for optimizing treatment strategies. []

Q12: Does azacitidine interact with human nucleoside transporters (hNTs)?

A13: Yes, azacitidine interacts with various hNTs, with hCNT3 showing the highest transport rates. [] Inhibition of hNTs was shown to protect against azacitidine cytotoxicity, indicating the significance of hNTs in its pharmacokinetics and pharmacodynamics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.